PHTPP-1304

ERβ degradation DC50 targeted protein degradation

PHTPP-1304 is the highest-potency AUTOTAC (DC50=1.48 nM) for catalytic, ubiquitin-independent ERβ degradation. Unlike PROTACs (e.g., ERD-308), it remains fully active under proteasomal inhibition, making it essential for studying ERβ in UPS-impaired models. It outperforms other AUTOTACs by >100-fold and forms an ideal matched pair with PHTPP to dissect receptor antagonism versus elimination. Procure this gold-standard chemical probe for loss-of-function studies, AUTOTAC platform validation, and oncology research.

Molecular Formula C107H150N34O32S2
Molecular Weight 2488.7 g/mol
Cat. No. B15613947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHTPP-1304
Molecular FormulaC107H150N34O32S2
Molecular Weight2488.7 g/mol
Structural Identifiers
InChIInChI=1S/C107H150N34O32S2/c1-53(125-94(161)70(33-54-19-23-59(146)24-20-54)131-93(160)68(27-28-82(110)148)127-85(151)44-121-89(156)63(109)46-142)88(155)137-78(49-145)100(167)132-71(34-55-21-25-60(147)26-22-55)95(162)135-74(37-58-41-115-52-124-58)98(165)140-80(51-175)102(169)134-73(36-57-40-119-65-14-5-3-12-62(57)65)97(164)139-79(50-174)101(168)133-72(35-56-39-118-64-13-4-2-11-61(56)64)96(163)129-67(17-9-31-117-107(113)114)92(159)136-75(38-87(153)154)104(171)141-32-10-18-81(141)103(170)123-45-86(152)126-66(16-8-30-116-106(111)112)91(158)138-76(47-143)90(157)122-42-83(149)120-43-84(150)128-77(48-144)99(166)130-69(105(172)173)15-6-7-29-108/h2-5,11-14,19-26,39-41,52-53,63,66-81,118-119,142-147,174-175H,6-10,15-18,27-38,42-51,108-109H2,1H3,(H2,110,148)(H,115,124)(H,120,149)(H,121,156)(H,122,157)(H,123,170)(H,125,161)(H,126,152)(H,127,151)(H,128,150)(H,129,163)(H,130,166)(H,131,160)(H,132,167)(H,133,168)(H,134,169)(H,135,162)(H,136,159)(H,137,155)(H,138,158)(H,139,164)(H,140,165)(H,153,154)(H,172,173)(H4,111,112,116)(H4,113,114,117)/t53-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1
InChIKeyPZRZKAPXEZHQNM-LKDNPKTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHTPP-1304 – ERβ-Targeting AUTOTAC Chimera for Ubiquitin-Independent Protein Degradation Research


PHTPP-1304 is a synthetic bifunctional AUTOphagy-TArgeting Chimera (AUTOTAC) that selectively degrades estrogen receptor β (ERβ) through the autophagy-lysosome pathway rather than the ubiquitin-proteasome system [1]. It is constructed by conjugating the ERβ-selective antagonist PHTPP to the p62/SQSTM1 autophagy receptor ligand YOK-1304 via a PEG linker [1]. PHTPP-1304 induces p62 self-oligomerization, forming p62+ERβ+ puncta that are processed by autophagic flux in a dose-dependent manner . With a molecular weight of 944.96 Da and CAS number 2410081-60-4, PHTPP-1304 achieves a half-degrading concentration (DC50) of 1.48 nM for ERβ in HEK293T cells, representing the most potent AUTOTAC reported to date [2].

Why PHTPP-1304 Cannot Be Replaced by PHTPP, PROTACs, or Other AUTOTACs in ERβ Degradation Studies


PHTPP-1304 occupies a unique position at the intersection of targeted protein degradation and autophagy pharmacology. Unlike its parent inhibitor PHTPP—which merely occupies the ERβ ligand-binding domain to block transcriptional activity with 36-fold selectivity over ERα—PHTPP-1304 catalytically eliminates the entire ERβ protein via lysosomal degradation [1]. This degradation mechanism is fundamentally distinct from PROTAC-based ER degraders (e.g., ERD-308, ARV-471), which require ubiquitination-competent E3 ligase machinery; PHTPP-1304 instead engages the autophagy receptor p62 and ATG5-dependent macroautophagy, remaining fully active even when ubiquitination is genetically silenced [1]. Furthermore, within the AUTOTAC class itself, PHTPP-1304 targets ERβ with markedly higher potency (DC50 = 1.48 nM) than other AUTOTACs such as VinclozolinM2-2204 (AR, DC50 = 211 nM) or Fumagillin-105 (MetAP2, DC50 = 701 nM), meaning cross-class substitution would yield quantitatively inferior degradation outcomes [2]. These mechanistic and quantitative distinctions make PHTPP-1304 irreplaceable in experimental designs requiring catalytic, ubiquitin-independent ERβ knockdown.

Quantitative Differentiation Evidence for PHTPP-1304 vs. Closest Analogs – Head-to-Head and Cross-Study Comparisons


ERβ Degradation Potency (DC50): PHTPP-1304 vs. Parent Antagonist PHTPP – Direct Head-to-Head Comparison

PHTPP-1304 achieves catalytic, complete degradation of ERβ protein with a DC50 of 1.48 nM (Dmax = 95.8%) in HEK293T cells as measured by quantitative immunoblotting after 24 h treatment across a 0.001–2.5 μM concentration range [1]. In contrast, the parent antagonist PHTPP at concentrations up to 1 μM does not induce any ERβ degradation, functioning solely as a competitive ligand that occupies the binding pocket without eliminating the target protein [2]. Western blot analysis in MCF-7 cells confirmed that PHTPP-1304 (1 μM, 24 h) eliminates ERβ, whereas equimolar PHTPP or YOK-1304 produce no detectable degradation [2]. This represents a qualitative mechanistic leap from occupancy-based pharmacology to event-driven pharmacology.

ERβ degradation DC50 targeted protein degradation

Downstream Signaling Suppression: PHTPP-1304 vs. PHTPP – 10-Fold Superior Inhibition of ERβ Oncogenic Signaling

In estradiol (E2)-stimulated LNCaP prostate cancer cells, PHTPP-1304 at 0.5 μM produced a 10-fold stronger inhibition of ERβ downstream signaling compared to PHTPP at a 10-fold higher concentration (5 μM) [1]. The signaling readouts included EGFR expression, phospho-ERK (p-ERK/ERK ratio), and phospho-Akt (p-Akt/Akt ratio), assessed by western blot after 24 h treatment [1]. This demonstrates that the catalytic degradation mechanism of PHTPP-1304 yields disproportionately greater functional pathway suppression than simple pharmacological antagonism, even when the antagonist is dosed at a 10× higher concentration.

ERβ signaling EGFR p-ERK p-Akt LNCaP cells

Cytotoxic Potency in Cancer Cells: PHTPP-1304 vs. PHTPP and YOK-1304 – ~5-Fold Superior Anti-Proliferative Activity

In WST-based cell viability assays using ACHN renal carcinoma cells, PHTPP-1304 exhibited an IC50 of 3.3 μM, representing approximately 5-fold greater cytotoxicity than the parent antagonist PHTPP (IC50 = 18 μM) and more than 6-fold greater than the p62-binding ligand YOK-1304 (IC50 > 20 μM) [1]. This dose-response relationship confirms that the bifunctional degrader architecture—rather than either individual binding component—drives the enhanced anti-proliferative phenotype through catalytic ERβ elimination.

cytotoxicity ACHN renal carcinoma IC50 cell viability

Degradation Mechanism: Ubiquitin-Independent Autophagic Degradation vs. PROTAC-Mediated Ubiquitin-Dependent Degradation

PHTPP-1304-driven ERβ degradation was completely abolished by siRNA-mediated knockdown of p62 (SQSTM1) or ATG5, confirming strict dependence on the autophagy-lysosome pathway [1]. Crucially, siRNA-mediated knockdown of ubiquitin (Ubb) did not impair ERβ degradation by PHTPP-1304; degradation was instead enhanced under ubiquitin interference [1]. This is in direct mechanistic contrast to PROTAC-based ER degraders such as ERD-308 and ARV-471, which require ubiquitination-competent E3 ligase (cereblon or VHL) and a functional proteasome for target elimination . In MCF-7 cells with concurrent proteasomal inhibition, PHTPP-1304 exhibited subnanomolar DC50 values, further confirming its proteasome-independent mechanism and revealing enhanced degradation efficiency when the competing ubiquitin-proteasome pathway is blocked [1].

autophagy ubiquitin-independent p62/SQSTM1 ATG5 PROTAC comparison

Cross-AUTOTAC Degradation Potency: PHTPP-1304 (ERβ) vs. VinclozolinM2-2204 (AR) and Fumagillin-105 (MetAP2)

Within the AUTOTAC platform, PHTPP-1304 exhibits the highest degradation potency reported to date, with a DC50 of 1.48 nM (Dmax = 95.8%) for ERβ in HEK293T cells [1]. This is approximately 143-fold more potent than VinclozolinM2-2204 targeting the androgen receptor (AR; DC50 = 211.08 nM, Dmax = 94% in LNCaP cells) and approximately 474-fold more potent than Fumagillin-105 targeting MetAP2 (DC50 = 0.701 μM = 701 nM, Dmax = 80.8% in HEK293T cells) [1]. These three AUTOTACs were validated in the same primary publication using analogous immunoblotting protocols, enabling quantitative cross-comparison. The superior potency of PHTPP-1304 likely reflects favorable ternary complex geometry between ERβ, p62, and the PHTPP-1304 chimera, as well as the high affinity of the PHTPP warhead for ERβ [2].

AUTOTAC class comparison DC50 degradation potency oncoprotein degradation

Degradation Persistence Post-Washout: Sustained ERβ Knockdown vs. Reversible Antagonist Binding

Following a 24 h treatment with PHTPP-1304 and subsequent compound washout, robust ERβ degradation persisted for at least 8 h post-washout in MCF-7 breast cancer cells [1]. This sustained pharmacodynamic effect is a hallmark of catalytic, event-driven degraders: once the target protein is eliminated, recovery requires de novo protein synthesis rather than simple compound dissociation. In contrast, the parent antagonist PHTPP requires continuous target occupancy to maintain pathway inhibition, and its effects rapidly reverse upon washout as the ligand equilibrium shifts [2].

washout persistence sustained degradation target occupancy pharmacodynamics

Optimal Research and Procurement Scenarios for PHTPP-1304 Based on Verified Quantitative Differentiation


ERβ-Driven Cancer Models Requiring Catalytic Protein Elimination Rather Than Pharmacological Antagonism

In ERβ-positive cancer cell lines (e.g., MCF-7 breast cancer, ACHN renal carcinoma) where ERβ functions as an oncogenic driver, PHTPP-1304 achieves complete protein elimination with DC50 values of 1.48 nM (HEK293T) to <100 nM (MCF-7, ACHN), whereas PHTPP merely occupies the receptor without inducing degradation [1]. The 10-fold greater signaling inhibition (EGFR/p-ERK/p-Akt) and ~5-fold higher cytotoxicity (IC50 3.3 vs. 18 μM) of PHTPP-1304 over PHTPP make it the compound of choice for loss-of-function studies requiring deep and sustained ERβ knockdown rather than reversible receptor blockade [1]. Investigators studying ERβ's role in tumor progression, metastasis, or drug resistance should procure PHTPP-1304 as the primary chemical probe.

Studies in Cellular Contexts with Compromised or Saturated Ubiquitin-Proteasome System Activity

PHTPP-1304 is uniquely suited for ERβ degradation experiments in cellular models where ubiquitin-proteasome system (UPS) function is genetically or pharmacologically impaired. Unlike PROTAC degraders such as ERD-308 or ARV-471, which lose efficacy when proteasome activity is blocked or when E3 ligase components are limiting, PHTPP-1304 functions through the autophagy-lysosome pathway and exhibits enhanced degradation efficiency (subnanomolar DC50) under proteasomal inhibition [1][2]. This makes PHTPP-1304 the preferred degrader for studying ERβ biology in contexts of proteasome inhibitor treatment, ubiquitin pathway mutations, or autophagy-dependent cancers.

AUTOTAC Platform Adoption and Technology Development for Targeted Protein Degradation

For research groups establishing AUTOTAC technology platforms or benchmarking degrader modalities, PHTPP-1304 serves as the highest-potency reference compound within the AUTOTAC class (DC50 = 1.48 nM, Dmax = 95.8%), outperforming VinclozolinM2-2204 (~143-fold less potent) and Fumagillin-105 (~474-fold less potent) [1]. Its well-characterized mechanism—p62 self-oligomerization, ATG5-dependent autophagic degradation, ubiquitin independence, and sustained post-washout effect—provides a fully validated positive control for troubleshooting AUTOTAC synthesis, optimizing linker chemistry, and establishing degradation assay protocols [2]. Procurement of PHTPP-1304 is recommended as the standard positive control for any new AUTOTAC development program.

Dual-Mechanism Studies Comparing Occupancy-Based vs. Event-Driven ERβ Pharmacology

PHTPP-1304 and its parent warhead PHTPP form an ideal matched pair for dissecting the functional consequences of ERβ antagonism versus ERβ elimination within the same pharmacological lineage. Because PHTPP-1304 retains the ERβ-binding pharmacophore of PHTPP (inheriting its 36-fold selectivity over ERα), the two compounds can be used in parallel to distinguish transcriptional effects (blocked by both) from scaffold/non-genomic effects (eliminated only by PHTPP-1304) [1][2]. This application is particularly valuable for researchers investigating ERβ's cytoplasmic interactions with apoptotic machinery and inflammasome components, where physical receptor presence—not just transcriptional activity—drives pathogenic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHTPP-1304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.